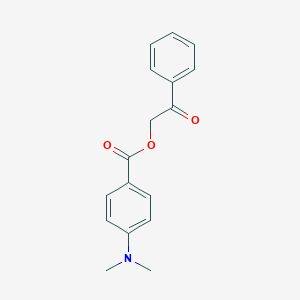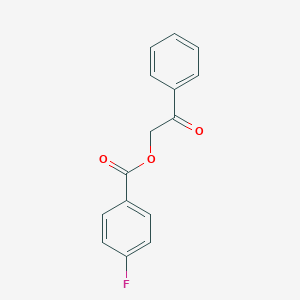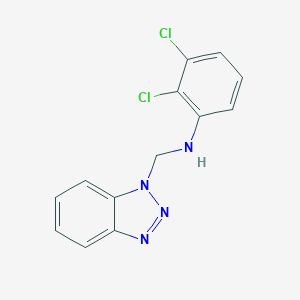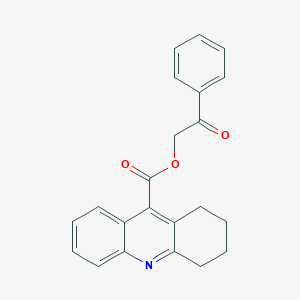
4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as CHS-828, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in the 1990s by researchers at the Karolinska Institute in Sweden, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is involved in the metabolism of various compounds and has been shown to be overexpressed in many cancer cells. Inhibition of NQO1 by 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide leads to the accumulation of toxic quinones in cancer cells, resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to have immunomodulatory effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide for lab experiments is its high potency and specificity for NQO1. This allows for accurate and reproducible results in experiments targeting this enzyme. However, one limitation of 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide. One area of interest is in the development of new formulations or delivery methods to improve its solubility and bioavailability. Another potential direction is in the exploration of its immunomodulatory effects for the treatment of autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify other potential therapeutic applications.
Synthesemethoden
The synthesis of 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-hydroxyaniline to form 4-chloro-3-nitrophenyl-2-hydroxyphenylmethanone. This intermediate is then reacted with morpholine and sulfuryl chloride to produce the final product, 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. It has been shown to have anti-tumor activity in preclinical studies and has been tested in clinical trials for the treatment of solid tumors.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c18-13-6-5-12(17(22)19-14-3-1-2-4-15(14)21)11-16(13)26(23,24)20-7-9-25-10-8-20/h1-6,11,21H,7-10H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJSIJJKDJTSEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434110.png)


![1-(4-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]phenoxy}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B434154.png)

![2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B434158.png)
![[4-(4-Methylphenyl)phenyl] thiophene-2-carboxylate](/img/structure/B434160.png)
![4-Methyl-1-[3-(1-piperidinylsulfonyl)benzoyl]piperidine](/img/structure/B434167.png)
![4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B434174.png)




![4,5,6,7-tetrachloro-2-[4-(pyridin-4-ylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434369.png)